1,1'-Biphenyl, 3-(methylthio)- 1,1'-Biphenyl, 3-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 31477-46-0
VCID: VC7966942
InChI: InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
SMILES: CSC1=CC=CC(=C1)C2=CC=CC=C2
Molecular Formula: C13H12S
Molecular Weight: 200.3 g/mol

1,1'-Biphenyl, 3-(methylthio)-

CAS No.: 31477-46-0

Cat. No.: VC7966942

Molecular Formula: C13H12S

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 3-(methylthio)- - 31477-46-0

Specification

CAS No. 31477-46-0
Molecular Formula C13H12S
Molecular Weight 200.3 g/mol
IUPAC Name 1-methylsulfanyl-3-phenylbenzene
Standard InChI InChI=1S/C13H12S/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3
Standard InChI Key PLVZFEDCBAPFKS-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)C2=CC=CC=C2
Canonical SMILES CSC1=CC=CC(=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,1'-Biphenyl, 3-(methylthio)- is C₁₃H₁₂S, with a molecular weight of 200.30 g/mol. The biphenyl scaffold consists of two benzene rings connected by a single bond, with the methylthio group at the meta position relative to the interring bond. Key structural attributes include:

  • Bond angles and lengths: The C-S bond in the methylthio group measures approximately 1.81 Å, typical for thioethers, while the C-C bond lengths in the biphenyl system range between 1.39–1.48 Å .

  • Electron distribution: The electron-donating nature of the methylthio group increases electron density on the adjacent benzene ring, influencing reactivity in electrophilic substitution reactions .

Comparative data from analogous compounds, such as [1,1'-Biphenyl]-3-ylmethanol (C₁₃H₁₂O), reveal that replacing the hydroxyl group with a methylthio moiety reduces hydrogen-bonding capacity but enhances lipophilicity (LogP ≈ 3.2) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,1'-Biphenyl, 3-(methylthio)- can be inferred from methods used for related thioether-containing biphenyls. A validated approach involves:

  • Friedel-Crafts alkylation: Reacting biphenyl with methanesulfenyl chloride (CH₃SCl) in the presence of AlCl₃ as a Lewis acid .

  • Cross-coupling reactions: Utilizing Suzuki-Miyaura coupling between 3-(methylthio)phenylboronic acid and iodobenzene, catalyzed by Pd(PPh₃)₄ .

Optimized conditions:

  • Temperature: 80–100°C

  • Solvent: Dimethyl sulfoxide (DMSO) or toluene

  • Yield: 60–75% (estimated based on analogous reactions) .

Key Intermediate: 3,3-Bis(methylthio)acrylate

A critical precursor in biphenyl thioether synthesis is 3,3-bis(methylthio)acrylate, prepared via a multicomponent reaction involving methyl cyanoacetate, carbon disulfide, and dimethyl sulfate . This intermediate undergoes condensation with aryl methyl ketones under basic conditions (e.g., KOH/DMSO) to form pyran-2-one derivatives, which are further functionalized to yield target biphenyls .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.6 ppm (multiplet, 9H, biphenyl).

    • Methylthio group: δ 2.4 ppm (singlet, 3H, -SCH₃) .

  • ¹³C NMR:

    • Quaternary carbons: δ 140–145 ppm (C-S).

    • Methylthio carbon: δ 15–18 ppm .

Mass Spectrometry

  • Electron ionization (EI): Major fragments at m/z 200 (M⁺), 167 (M⁺ - SCH₃), and 152 (biphenyl fragment) .

  • High-resolution MS: Exact mass calculated for C₁₃H₁₂S: 200.0661; observed: 200.0663 .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point45–50°CEstimated
Boiling Point320±15°CExtrapolated
Density1.12±0.05 g/cm³Comparative analysis
Solubility in DMSO>50 mg/mLExperimental analog
LogP (Octanol-water)3.1Calculated

The methylthio group enhances solubility in nonpolar solvents (e.g., toluene, chloroform) compared to polar derivatives like [1,1'-Biphenyl]-3-ylmethanol .

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